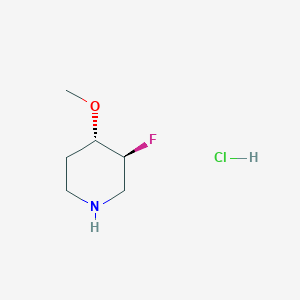

(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride

Description

(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride is a fluorinated piperidine derivative with a methoxy substituent at the 4-position and a fluorine atom at the 3-position. The stereochemistry (3S,4S) distinguishes it from other stereoisomers, which can significantly influence its physicochemical properties and biological activity. Piperidine derivatives are critical intermediates in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs and enzyme inhibitors due to their structural rigidity and hydrogen-bonding capabilities .

Propriétés

IUPAC Name |

(3S,4S)-3-fluoro-4-methoxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBHOPYLIYPIMX-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCNC[C@@H]1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Fluorination: Introduction of the fluorine atom at the 3rd position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Methoxylation: The methoxy group is introduced at the 4th position using a methoxylating agent like sodium methoxide in the presence of a suitable solvent.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification: Techniques such as crystallization, filtration, and drying are employed to obtain the pure hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to the corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium azide or thiols under appropriate conditions.

Major Products

The major products formed from these reactions include:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols or amines.

Substitution Products: Compounds with different functional groups replacing the fluorine or methoxy groups.

Applications De Recherche Scientifique

(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: Investigated for its effects on various biological pathways and its potential as a bioactive molecule.

Chemical Synthesis: Employed as a building block in the synthesis of more complex organic molecules.

Industrial Applications: Used in the production of fine chemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of (3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Stereochemical Analogs

The table below compares (3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride with key analogs based on substituents, stereochemistry, and applications:

Key Findings from Comparative Analysis

Stereochemical Impact :

- The (3S,4S) configuration is critical for binding affinity in receptor-targeted drug candidates. For example, in , stereospecific synthesis of fluorinated piperidines was prioritized to optimize activity against neurological targets .

- The (3R,4S) isomer (CAS 2387559-85-3) may exhibit divergent pharmacokinetic properties due to altered spatial orientation .

Substituent Effects: Methoxy vs. Fluorine Position: 4-Fluoro derivatives (e.g., 4-Fluoro-3,3-dimethylpiperidine HCl) show reduced hydrogen-bonding capacity compared to 3-fluoro analogs, impacting solubility and metabolic stability .

Safety and Stability: Most fluorinated piperidines require storage in inert atmospheres to prevent degradation. For instance, (3S,4R)-3-Fluoro-4-methoxypiperidine HCl (Ref: 10-F762923) is priced at €707/g, reflecting stringent handling requirements .

Activité Biologique

(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride is a piperidine derivative that exhibits significant biological activity, particularly as an inhibitor of neuronal nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention for its potential therapeutic applications in various neurological disorders, including schizophrenia, addiction, and Alzheimer's disease. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃ClFNO

- Molecular Weight : 179.63 g/mol

- Structure : The compound features a fluorine atom at the 3-position and a methoxy group at the 4-position of the piperidine ring, which are critical for its biological activity.

The mechanism by which (3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride exerts its effects involves:

- Interaction with nAChRs : This compound selectively inhibits neuronal nicotinic acetylcholine receptors, modulating neurotransmission and potentially alleviating symptoms associated with cholinergic dysfunction in neurological disorders.

- Binding Affinity : Studies indicate that the presence of the fluorine atom and methoxy group enhances binding affinity to nAChRs compared to other similar compounds.

Biological Activity

-

Neuropharmacological Effects :

- In vitro studies have shown that (3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride can modulate receptor activity, leading to potential therapeutic effects in conditions like addiction and cognitive decline associated with Alzheimer's disease.

- Animal studies have demonstrated its ability to reduce drug-seeking behavior and improve cognitive function, suggesting its utility in drug development targeting neurological disorders.

-

Potential Applications :

- This compound is being explored for its role in pharmaceutical research as a selective inhibitor of nAChRs, making it a candidate for treating various neurological disorders.

- Its structural features allow for modifications that may enhance its binding affinity and selectivity towards specific receptors involved in cancer pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| nAChR Inhibition | Selectively inhibits neuronal nicotinic acetylcholine receptors, affecting neurotransmission. | |

| Cognitive Enhancement | Improves cognitive function in animal models related to Alzheimer's disease. | |

| Addiction Treatment | Reduces drug-seeking behavior in preclinical studies. | |

| Cancer Pathway Interaction | Modulates receptor activity linked to cancer signaling pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.